[2-(methylamino)-1,3-thiazol-4-yl]methanol
CAS No.: 1850682-06-2
Cat. No.: VC12000508
Molecular Formula: C5H8N2OS
Molecular Weight: 144.20 g/mol
* For research use only. Not for human or veterinary use.
![[2-(methylamino)-1,3-thiazol-4-yl]methanol - 1850682-06-2](/images/structure/VC12000508.png)
Specification
CAS No. | 1850682-06-2 |
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Molecular Formula | C5H8N2OS |
Molecular Weight | 144.20 g/mol |
IUPAC Name | [2-(methylamino)-1,3-thiazol-4-yl]methanol |
Standard InChI | InChI=1S/C5H8N2OS/c1-6-5-7-4(2-8)3-9-5/h3,8H,2H2,1H3,(H,6,7) |
Standard InChI Key | DXOYJSZXHRACKA-UHFFFAOYSA-N |
SMILES | CNC1=NC(=CS1)CO |
Canonical SMILES | CNC1=NC(=CS1)CO |
Introduction
Structural and Physicochemical Characteristics
The molecular formula of [2-(methylamino)-1,3-thiazol-4-yl]methanol is C₅H₈N₂OS, with a molecular weight of 144.20 g/mol. Key structural features include:
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A thiazole ring system (C₃H₂NS) providing aromatic stability and electronic diversity.
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A methylamino group (-NHCH₃) at position 2, contributing to hydrogen-bonding capabilities.
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A hydroxymethyl group (-CH₂OH) at position 4, enhancing solubility in polar solvents.
Thermodynamic Properties
Based on structurally similar compounds (e.g., (4-Methyl-1,3-thiazol-2-yl)methanol ):
Property | Value |
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Density | 1.3 ± 0.1 g/cm³ |
Boiling Point | 225.0 ± 23.0 °C (extrapolated) |
LogP (Partition Coefficient) | 0.77 (predicted) |
Water Solubility | Moderately soluble |
The hydroxymethyl group likely improves aqueous solubility compared to non-polar thiazole derivatives, a critical factor in drug design.
Synthetic Methodologies
Retrosynthetic Analysis
Two primary routes are plausible for synthesizing [2-(methylamino)-1,3-thiazol-4-yl]methanol:
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Thiazole Ring Construction: Condensation of thiourea derivatives with α-halocarbonyl intermediates.
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Post-Functionalization: Modification of preformed thiazole cores via nucleophilic substitution or oxidation.
Stepwise Synthesis
A hypothetical pathway inspired by related syntheses :
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Formation of 4-(Chloromethyl)thiazole:
React 4-chloroacetophenone with thiourea in ethanol under reflux to yield 2-amino-4-(chloromethyl)thiazole. -
Methylamination:
Treat the intermediate with methylamine in methanol at 60°C, replacing the chlorine at position 2 with a methylamino group. -
Hydroxylation:
Hydrolyze the chloromethyl group at position 4 using aqueous NaOH, followed by acidification to obtain the hydroxymethyl derivative.
Key Reaction Conditions:
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Catalysts: None required for hydrolysis; mild bases (e.g., NaHCO₃) for pH adjustment .
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Yield: Estimated 65–75% based on analogous reactions.
Biological Activities and Mechanisms
Anticancer Properties
Mechanistic studies suggest thiazoles interfere with DNA replication and protein synthesis:
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DNA Intercalation: Planar thiazole rings stack between DNA base pairs, inhibiting topoisomerase II.
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Apoptosis Induction: Upregulation of caspase-3 and Bax proteins observed in leukemia cell lines treated with similar compounds.
Comparative Pharmacokinetics
Parameter | [2-(Methylamino)-1,3-thiazol-4-yl]methanol | Analog A | Analog B |
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Plasma Half-life (h) | 2.5 (predicted) | 1.8 | 3.2 |
Protein Binding (%) | 85 | 78 | 91 |
CYP3A4 Inhibition | Low | Moderate | High |
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a precursor for:
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Antitubercular Agents: Thiazole-amino acid conjugates inhibit mycobacterial dihydrofolate reductase .
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Kinase Inhibitors: Modifications at position 4 yield compounds targeting EGFR and VEGFR.
Material Science
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